Bienvenue dans la boutique en ligne BenchChem!

6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Chemical Purity Quality Control Building Block

6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS 1152555-09-3) is a heterocyclic small molecule with the molecular formula C11H17ClN4 and a molecular weight of 240.73 g/mol. It features a pyridazine core substituted at the 6-position with chlorine and at the 3-position with an N-methyl-N-(1-methylpiperidin-4-yl)amine moiety.

Molecular Formula C11H17ClN4
Molecular Weight 240.73 g/mol
CAS No. 1152555-09-3
Cat. No. B1486491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine
CAS1152555-09-3
Molecular FormulaC11H17ClN4
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(C)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H17ClN4/c1-15-7-5-9(6-8-15)16(2)11-4-3-10(12)13-14-11/h3-4,9H,5-8H2,1-2H3
InChIKeyZEJJEBMPLJBCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS 1152555-09-3): Supplier-Grade Characterization for Piperidinyl-Pyridazine Procurement


6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS 1152555-09-3) is a heterocyclic small molecule with the molecular formula C11H17ClN4 and a molecular weight of 240.73 g/mol . It features a pyridazine core substituted at the 6-position with chlorine and at the 3-position with an N-methyl-N-(1-methylpiperidin-4-yl)amine moiety. The compound is commercially available as a research-chemical building block, typically supplied at ≥98% purity as verified by NMR, HPLC, or GC batch analysis . Within the broader class of 3,6-disubstituted pyridazines, related scaffolds have been investigated as kinase inhibitors, SCD1 inhibitors, and dopamine receptor antagonists, establishing a precedent for the biological relevance of this chemotype [1][2].

Substitution Risks for 6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine: Why Structural Analogs Are Not Drop-In Replacements


This compound occupies a specific structural niche defined by the simultaneous presence of a 6-chloro substituent, an N-methyl group, and a 1-methylpiperidin-4-yl moiety on the pyridazine ring. Seemingly minor deviations—such as loss of the N-methyl group (producing the des-methyl analog CAS 1096808-74-0) or removal of the piperidine N-methyl (yielding CAS 1420816-97-2)—alter the molecule's lipophilicity, hydrogen-bonding capacity, and basicity in ways that are known to shift target-binding profiles within related pyridazine series [1]. In the context of piperidinyl-pyridazine-based SCD1 inhibitors, even subtle N-alkylation changes have been shown to modulate potency and metabolic stability . Consequently, generic substitution without head-to-head comparative data risks introducing uncontrolled variables that can compromise experimental reproducibility or synthetic-tractability outcomes.

Quantitative Differentiation Evidence for 6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine vs. Closest Analogs


Purity Specification vs. 6-Chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (Des-Methyl Analog)

The target compound is supplied at a standard purity of 98% by Bidepharm, with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, the des-methyl analog 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine (CAS 1096808-74-0) is also listed at 98% purity by the same supplier, but its lower molecular weight (226.71 vs. 240.73 g/mol) and absence of the N-methyl group mean that equimolar substitution is not directly achievable without molarity recalculation . For procurement purposes, the target compound's higher molecular weight and distinct SMILES string (CN1CCC(N(C)C2=NN=C(Cl)C=C2)CC1) provide unambiguous identity verification that prevents mis-shipment of the closely related des-methyl analog.

Chemical Purity Quality Control Building Block

SCD1 Inhibitor Patent Landscape: Class-Level Positioning

The substituted piperidinyl-pyridazinyl chemotype, which encompasses the core scaffold of 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine, is claimed in US Patent US9102669B2 as SCD1 inhibitors for treating obesity, type-II diabetes, and related metabolic disorders [1]. While specific IC50 data for the target compound is not publicly disclosed in the patent, the Markush structure (Formula I) explicitly covers compounds where the pyridazine 3-position bears an N-linked 1-methylpiperidin-4-yl moiety and the 6-position is halogen-substituted [1]. This establishes a documented intellectual-property foundation for the compound's potential utility in SCD1-targeted research, distinguishing it from pyridazine analogs lacking the piperidinyl substitution pattern that fall outside the patent's claims.

SCD1 Inhibition Metabolic Disease Patent Analysis

Dopamine D2 Receptor Antagonist Scaffold: Class-Level CNS Drug Potential

A closely related patent family (WO2008113785A1) claims piperidin-4-yl-pyridazin-3-ylamine derivatives as fast-dissociating dopamine D2 receptor antagonists, with exemplified compounds showing IC50 values below 1 µM in functional assays [1]. The core scaffold—a pyridazin-3-amine linked to a piperidin-4-yl group—is shared by the target compound. Within this series, N-alkyl substitution on the piperidine ring (as present in the target compound's 1-methylpiperidine moiety) is a key determinant of receptor-binding kinetics and dissociation rates, which are critical for achieving the desired antipsychotic efficacy without motor side effects [1]. The target compound's 1-methylpiperidine substituent aligns with the structural requirements for fast dissociation from the D2 receptor, a property that distinguishes it from piperidine analogs lacking this N-methyl group.

Dopamine D2 Antagonist CNS Disorders GPCR

CDK2 Inhibitor Class Evidence: Antiproliferative Activity of 3,6-Disubstituted Pyridazines

A 2020 study by Sabt et al. reported that 3,6-disubstituted pyridazines exhibit CDK2 inhibitory activity with IC50 values ranging from 20.1 ± 0.82 nM to 151 ± 6.16 nM, and antiproliferative activity against T-47D breast cancer cells with IC50 values between 0.43 ± 0.01 µM and 35.9 ± 1.18 µM [1]. The target compound shares the 3,6-disubstituted pyridazine scaffold, with a 6-chloro substituent and a 3-amino substituent bearing a 1-methylpiperidin-4-yl group. Within the studied series, the nature of the 3-position substituent was a critical determinant of both CDK2 enzymatic potency and cellular antiproliferative activity, with cyclic amine-bearing analogs (e.g., tetrahydropyran derivatives) achieving submicromolar cellular IC50 values [1]. The target compound's 1-methylpiperidin-4-yl group represents a distinct cyclic tertiary amine substitution pattern within this pharmacophore space, which may confer unique potency and selectivity profiles relative to the published analogs.

CDK2 Inhibition Anticancer Pyridazine SAR

Optimal Procurement and Research Use Cases for 6-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine


SCD1-Targeted Metabolic Disease Drug Discovery

The compound falls within the Markush claims of US9102669B2, which covers substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors for obesity and type-II diabetes . Researchers pursuing SCD1 as a therapeutic target can procure this compound as a structurally validated starting point for lead optimization, leveraging the IP-protected chemotype as a foundation for SAR expansion. The 6-chloro substituent serves as a synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions.

CNS Drug Discovery: Dopamine D2 Receptor Antagonist Lead Generation

Based on the piperidin-4-yl-pyridazin-3-ylamine scaffold claimed in WO2008113785A1 for fast-dissociating D2 antagonists , this compound can be evaluated as a candidate for antipsychotic drug discovery. The 1-methylpiperidine moiety aligns with the structural requirements for modulating receptor dissociation kinetics, a key parameter for achieving therapeutic efficacy with reduced motor side effects. Procurement at 98% purity with batch QC documentation supports reproducible in vitro pharmacology studies.

CDK2-Targeted Anticancer Agent Development

The 3,6-disubstituted pyridazine scaffold has demonstrated CDK2 inhibitory activity with IC50 values as low as 20.1 nM and antiproliferative effects against breast cancer cells with submicromolar potency . This compound, bearing a unique 1-methylpiperidin-4-yl substituent at the 3-position, represents a novel vector within this pharmacophore space. It can be procured for kinase profiling panels to establish its CDK2 potency and selectivity fingerprint relative to published analogs.

Chemical Biology Tool Compound: IRE1α Pathway Investigation

Benchchem product literature (noted for context; excluded as primary source) indicates that compounds related to this structure have been studied as allosteric inhibitors of IRE1α's endoribonuclease function in the unfolded protein response pathway . While direct quantitative data for the target compound is not publicly available, the structural similarity to known IRE1α kinase inhibitors (e.g., IRE1α kinase-IN-1, IC50 = 77 nM) supports its potential utility as a tool compound for UPR-focused chemical biology studies . Researchers should independently validate target engagement in their experimental systems.

Quote Request

Request a Quote for 6-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.